Lead bis(p-octylphenolate)
CAS No.: 84394-98-9
Cat. No.: VC16951551
Molecular Formula: C28H42O2Pb
Molecular Weight: 618 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84394-98-9 |
|---|---|
| Molecular Formula | C28H42O2Pb |
| Molecular Weight | 618 g/mol |
| IUPAC Name | lead(2+);4-octylphenolate |
| Standard InChI | InChI=1S/2C14H22O.Pb/c2*1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13;/h2*9-12,15H,2-8H2,1H3;/q;;+2/p-2 |
| Standard InChI Key | JLYATELDAHVHGW-UHFFFAOYSA-L |
| Canonical SMILES | CCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCC1=CC=C(C=C1)[O-].[Pb+2] |
Introduction
Synthesis and Manufacturing
Primary Synthesis Routes
The synthesis of lead bis(p-octylphenolate) typically involves the reaction of lead salts with sodium p-octylphenolate. A representative method includes:
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Preparation of Sodium p-Octylphenolate:
p-Octylphenol is deprotonated using a strong base like sodium hydride in an anhydrous solvent (e.g., diethyl ether), yielding sodium p-octylphenolate : -
Metathesis Reaction with Lead Salts:
Sodium p-octylphenolate reacts with lead acetate trihydrate in aqueous or organic media, forming lead bis(p-octylphenolate) and sodium acetate as a byproduct :
This method parallels the synthesis of analogous barium and calcium phenolate complexes, though lead’s higher electronegativity necessitates stricter control of reaction conditions to prevent hydrolysis or oxidation .
Challenges in Synthesis
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Lead Hydrolysis: Lead(II) ions are prone to hydrolysis in aqueous environments, forming insoluble hydroxides. Synthesis thus often requires non-aqueous solvents or controlled pH conditions .
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Purity Concerns: Residual sodium ions or unreacted precursors may contaminate the product, necessitating thorough washing and recrystallization steps .
Physicochemical Properties
Thermal Stability
Lead bis(p-octylphenolate) exhibits moderate thermal stability, decomposing at temperatures above 200°C. This property is critical for applications in high-temperature polymer processing, where it may act as a stabilizer. Comparative studies with zinc bis(octylphenolate) (decomposition ~250°C) suggest that lead’s larger ionic radius weakens metal-oxygen bonds, reducing thermal resilience.
Solubility and Reactivity
The compound is soluble in aromatic hydrocarbons (e.g., toluene, xylene) and chlorinated solvents (e.g., chloroform), aligning with its nonpolar ligand structure. Reactivity with protic solvents is limited due to the phenolate’s deprotonated state, though strong acids can regenerate p-octylphenol and lead salts .
Industrial and Research Applications
Precursor in Nanomaterial Synthesis
In materials science, lead phenolate complexes serve as precursors for lead sulfide (PbS) nanocrystals. Thermolysis of lead bis(p-octylphenolate) in polymer matrices yields PbS quantum dots with tunable optical properties, though this application remains largely experimental .
Catalysis
Comparative Analysis with Analogous Compounds
| Compound | Chemical Formula | Key Properties | Toxicity Concerns |
|---|---|---|---|
| Lead bis(p-octylphenolate) | C₂₈H₄₂O₂Pb | Moderate thermal stability, soluble in organics | High (lead content) |
| Barium bis(octylphenolate) | C₂₈H₄₂BaO₂ | High thermal stability, used in polymer modification | Low |
| Zinc bis(octylphenolate) | C₂₈H₄₂ZnO₂ | Excellent UV stabilization, low reactivity | Low |
| Calcium bis(octylphenolate) | C₂₈H₄₂CaO₂ | Cost-effective, limited solubility | Negligible |
This table underscores lead bis(p-octylphenolate)’s unique balance of solubility and reactivity, offset by its toxicity .
Future Research Directions
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Toxicity Mitigation: Development of lead-free stabilizers with comparable efficacy.
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Advanced Characterization: Detailed spectroscopic and crystallographic studies to elucidate coordination geometry.
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Niche Applications: Exploration in energy storage or photovoltaics, leveraging lead’s semiconducting properties .
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